![molecular formula C13H15N3O B5694654 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)

2-[(benzyloxy)amino]-4,6-dimethylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

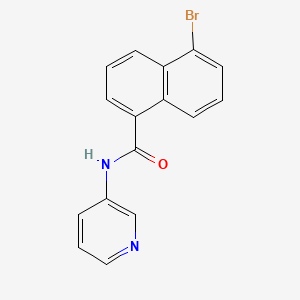

Synthesis Analysis

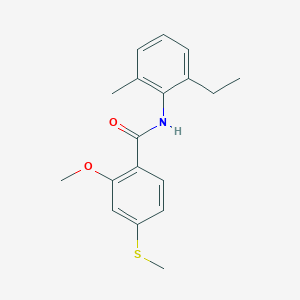

The synthesis of 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine derivatives involves diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine. This process is characterized by spectroscopic measurements (1H NMR spectra, FT-IR spectra, mass spectra, and UV–visible spectra) and thermal analysis techniques, demonstrating the compound's structure and stability (Atay et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals that this compound forms centrosymmetric dimers through N-H...N hydrogen bonds, indicating a stable crystalline structure. This stability is further enhanced by aromatic pi-pi-stacking interactions, which contribute to the compound's solid-state organization (Low et al., 2002).

Chemical Reactions and Properties

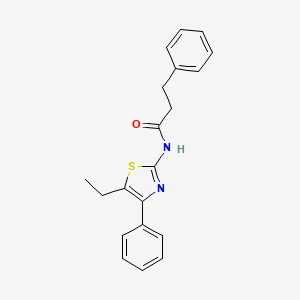

This compound participates in various chemical reactions, including acylation and 1,3-dipolar cycloadditions, leading to the formation of novel heterocyclic compounds. These reactions are facilitated by the compound's reactive sites and its ability to form stable intermediates and products (Steinlin & Vasella, 2009).

作用機序

Target of Action

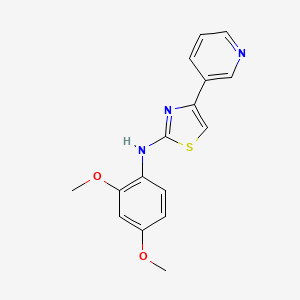

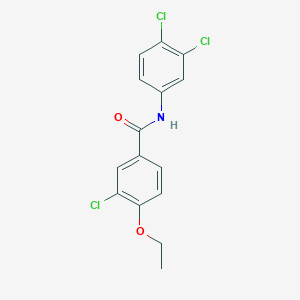

Pyrimidine and aminopyrimidine derivatives are biologically important as they occur in nature as components of nucleic acids . Some aminopyrimidine derivatives are used as antifolate drugs .

Mode of Action

It’s known that the compound has been protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine . All other parameters are typical of aromatic heterocycles .

Biochemical Pathways

It’s known that aminopyrimidines and their derivatives, which are often encountered in biological systems, are capable of forming either supramolecular homosynthons or supramolecular heterosynthons .

Result of Action

It’s known that the neighboring two pyrimidine are bridged by n3–h3a···n2 hydrogen bonds, and the constituting dimers are linked together to form a discrete unit . These units, in turn, are linked together by C–H···O interactions .

特性

IUPAC Name |

4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-8-11(2)15-13(14-10)16-17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQRXPYELZNDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NOCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)